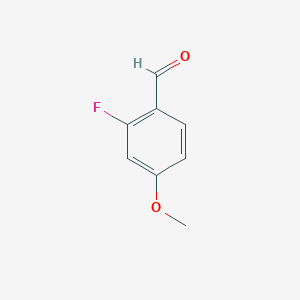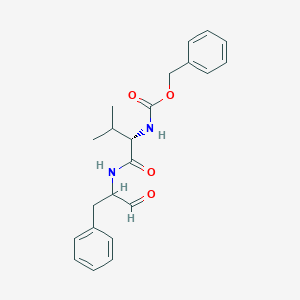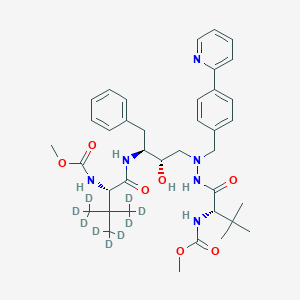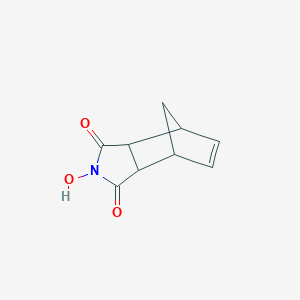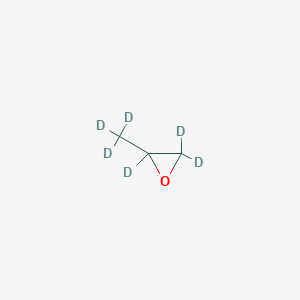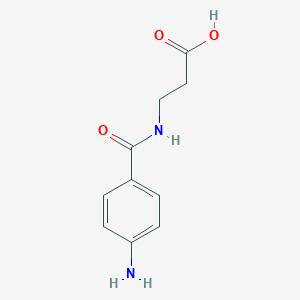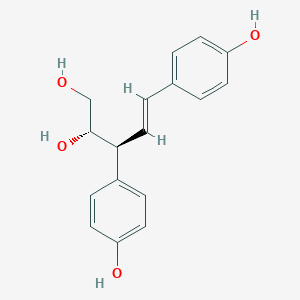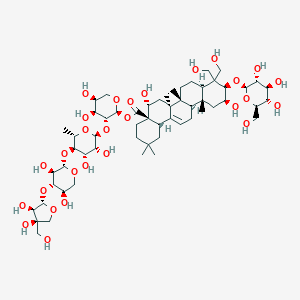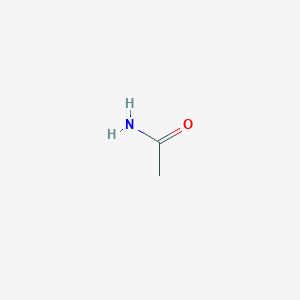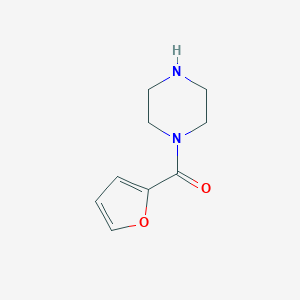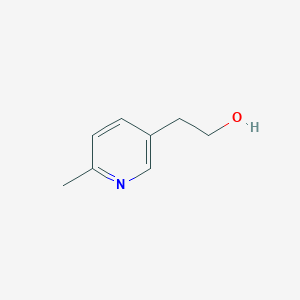
n-Pentylboronsäure
Übersicht
Beschreibung
Pentyldihydroxyborane, also known as pentapropylene-dihydroxyborane (PDH) is an organoboron compound that is an important building block in organic synthesis. It plays an important role in the synthesis of organic compounds, as well as in the preparation of polymers and nanomaterials. The properties of PDH make it a versatile and useful reagent for organic synthesis, and it has been used in a variety of applications in the chemical industry.
Wissenschaftliche Forschungsanwendungen
Arzneimittel-Abgabesysteme
n-Pentylboronsäure: ist ein wesentlicher Bestandteil bei der Entwicklung von ROS-reaktiven Arzneimittel-Abgabesystemen. Durch die Modifizierung von Hyaluronsäure mit Phenylboronsäure-Pinacolester haben Forscher Nanopartikel entwickelt, die therapeutische Wirkstoffe wie Curcumin als Reaktion auf reaktive Sauerstoffspezies freisetzen . Dieser gezielte Freisetzungsmechanismus ist besonders vorteilhaft für die Behandlung entzündlicher Erkrankungen wie Parodontitis, bei denen er entzündungshemmende und antioxidative Funktionen ausüben kann .
Organische Synthese
In der organischen Chemie dient This compound als Baustein für katalytische Protodeboronierung. Dieser Prozess ist entscheidend für die formale Anti-Markovnikov-Hydromethylierung von Alkenen und erweitert das Werkzeugset für synthetische Chemiker, um komplexe Moleküle zu erzeugen . Die Vielseitigkeit von Boronsäureestern in Reaktionen wie der Suzuki-Miyaura-Kupplung macht sie wertvoll für die Konstruktion einer breiten Palette organischer Verbindungen .
Sensoranwendungen
Die Fähigkeit der Verbindung, mit Diolen und starken Lewis-Basen zu interagieren, ermöglicht ihren Einsatz in Sensoranwendungen. Boronsäuren können sowohl Bestandteil homogener Assays als auch heterogener Detektionssysteme sein, die für die Überwachung verschiedener biologischer und chemischer Prozesse unerlässlich sind . Diese Wechselwirkungen werden auch bei der Entwicklung von Biosensoren genutzt, insbesondere für die Bestimmung des Glukosespiegels in der Diabetesversorgung .
Biomedizinische Polymere
This compound: ist ein Schlüsselbestandteil bei der Synthese von biomedizinischen Polymeren. Diese Polymere haben ein breites Anwendungsspektrum, darunter die therapeutische Arzneimittelverabreichung, die Krankheitsdetektion und -diagnose sowie die regenerative Medizin . Die einzigartigen Eigenschaften von Boronsäuren ermöglichen die Herstellung von Polymeren, die auf biologische Reize reagieren können und als Plattformen für fortschrittliche medizinische Therapien dienen .
Hydrogel-basierte Therapeutika
Die Chemie der Verbindung wird bei der Gestaltung von Hydrogel-basierten Arzneimittel-Abgabesystemen genutzt. Hydrogele mit Boronsäurefunktionalität können reversible Komplexe mit Polyolen bilden, was eine kontrollierte Freisetzung von Arzneimitteln ermöglicht und vielversprechende Lösungen für die personalisierte Medizin und die regenerative Gesundheitsversorgung bietet .
Intelligentes Materialdesign
Schließlich trägt This compound zur Herstellung von intelligenten DNA-Hydrogelen bei. Diese Materialien werden für die kontrollierte Arzneimittelverabreichung, die gezielte Gentherapie, die Krebstherapie und die Entwicklung von 3D-Zellkulturen eingesetzt. <a data-citationid="4198ca5c-5944
Wirkmechanismus
Target of Action
Boronic acids and their esters, in general, are known to interact with various enzymes and proteins . For instance, Phenylboronic acid, a similar compound, has been reported to interact with Cocaine esterase .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, enzymes, and other biological molecules, which can influence their function .
Biochemical Pathways
Boronic acids and their esters are often used in the synthesis of various biochemical compounds, suggesting they may play a role in multiple biochemical pathways .
Pharmacokinetics
It’s known that boronic acids and their esters are marginally stable in water, undergoing hydrolysis . This could potentially affect their bioavailability and pharmacokinetics.
Result of Action
n-Pentylboronic acid has been used in the synthesis of (-)-Δ8-THC and (-)-Δ9-THC . It also aids in the synthesis of boronic acid inhibitors of endothelial lipase . These results suggest that n-Pentylboronic acid can influence the synthesis of various biochemical compounds.
Action Environment
The action, efficacy, and stability of n-Pentylboronic acid can be influenced by environmental factors. For instance, boronic acids and their esters are known to be sensitive to pH changes, with their stability decreasing in acidic conditions . Additionally, they are only marginally stable in water, undergoing hydrolysis .
Safety and Hazards
Zukünftige Richtungen
While specific future directions for Pentyldihydroxyborane were not found, boronic acids, in general, are of significant interest in various fields, including medicinal chemistry, materials science, and synthetic chemistry . They are expected to continue playing a crucial role in these areas in the future.
Biochemische Analyse
Biochemical Properties
n-Pentylboronic acid, like other boronic acids, is known to interact with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction leads to their utility in various biochemical applications. The compound’s unique properties as a mild organic Lewis acid, coupled with its mitigated reactivity profile, makes it particularly attractive as a synthetic intermediate .
Molecular Mechanism
The molecular mechanism of n-Pentylboronic acid is largely based on its ability to interact with other molecules. For instance, in the Suzuki–Miyaura cross-coupling reaction, n-Pentylboronic acid can participate in the formation of carbon-carbon bonds, a process that is widely applied in organic synthesis .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, which suggests that n-Pentylboronic acid may exhibit long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Boronic acids are known to interact with diols, which could potentially influence metabolic flux or metabolite levels .
Eigenschaften
IUPAC Name |
pentylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13BO2/c1-2-3-4-5-6(7)8/h7-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPXVJNCQKYDR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50326166 | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4737-50-2 | |
| Record name | B-Pentylboronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4737-50-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Pentaneboronic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004737502 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4737-50-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524968 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | n-Pentylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50326166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentylboronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-PENTANEBORONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3WP8AMD5MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


